Zikv-IN-5 Exhibits 4.9-Fold Higher Anti-ZIKV Potency than Its Direct Analog ZIKV-IN-4 and 54.7-Fold Higher than ZIKV-IN-2
ZIKV-IN-5 (compound 5c) demonstrates an EC50 of 0.71 μM against ZIKV in Vero cells, making it significantly more potent than its closest structural analogs ZIKV-IN-4 (compound 5b, EC50 = 3.49 μM) and ZIKV-IN-2 (compound 3a, IC50 = 38.86 μM) in the same MTase inhibition pathway [1]. The potency gain is attributed to the specific C19 tert-butyldiphenylsilyl (TBDPS) hindered ether modification present in ZIKV-IN-5, which is absent in the less potent analogs [1].
| Evidence Dimension | Anti-ZIKV activity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 0.71 μM |
| Comparator Or Baseline | ZIKV-IN-4 (EC50 = 3.49 μM); ZIKV-IN-2 (IC50 = 38.86 μM) |
| Quantified Difference | 4.9-fold more potent than ZIKV-IN-4; 54.7-fold more potent than ZIKV-IN-2 |
| Conditions | Vero cell-based antiviral assay; ZIKV NS5 MTase inhibition |
Why This Matters
Procuring ZIKV-IN-5 enables lower compound usage and reduced cost per experiment when compared to less potent analogs requiring higher concentrations to achieve equivalent viral inhibition.
- [1] Qian W, Zhou GF, Ge X, et al. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5. Eur J Med Chem. 2022;243:114710. doi:10.1016/j.ejmech.2022.114710. PMID: 36055002. View Source
